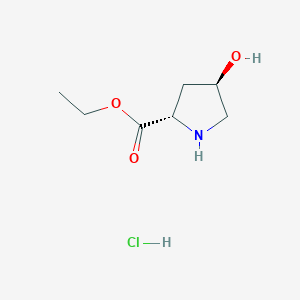

Ethyl trans-4-hydroxy-L-prolinate hydrochloride

Vue d'ensemble

Description

Ethyl trans-4-hydroxy-L-prolinate hydrochloride, also known as 4-trans-Hydroxy-L-proline ethyl ester hydrochloride, is a compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.643 . It is a derivative of trans-4-hydroxy-L-proline, a natural constituent of animal structural proteins such as collagen and elastin . This compound is widely used in the fields of medicine, food, and cosmetics .

Synthesis Analysis

The synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride has been achieved through microbial production, specifically using Escherichia coli . The synthesis involves two modules: an α-ketoglutarate (α-KG) synthesis module and an L-proline synthesis with hydroxylation module . The process begins with reducing α-KG attrition, followed by inhibiting L-proline consumption . To improve proline synthesis with hydroxylation, optimization of gene overexpression, promoter, copy number, and the fusion system is performed .

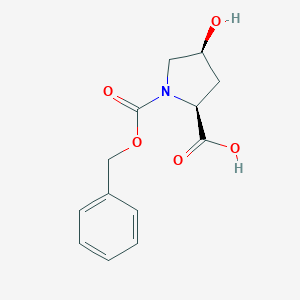

Molecular Structure Analysis

The IUPAC name for Ethyl trans-4-hydroxy-L-prolinate hydrochloride is ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride . The compound’s structure can be represented by the SMILES string: CCOC(=O)C1CC(CN1)O.Cl .

Chemical Reactions Analysis

The key chemical reaction in the production of Ethyl trans-4-hydroxy-L-prolinate hydrochloride is the conversion of L-proline to trans-4-hydroxy-L-proline, catalyzed by proline-4-hydroxylase (P4H) . This reaction is part of the larger synthesis pathway that has been optimized through modular metabolic engineering .

Physical And Chemical Properties Analysis

Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a white solid . It has a molecular weight of 195.643 g/mol . The compound is typically stored at temperatures between 2° to 8°C .

Applications De Recherche Scientifique

Application in Pharmacokinetics and Ulcerative Colitis Treatment

Specific Scientific Field

The specific scientific field for this application is Pharmacokinetics and Ulcerative Colitis Treatment .

Comprehensive and Detailed Summary of the Application

Hyperoside (HYP) is a naturally occurring flavonoid compound with many pharmacological effects. This study aimed to develop HYP-loaded mixed micelles (HYP-M) to improve oral bioavailability of HYP and to evaluate its therapeutic effect on Ulcerative Colitis (UC) .

Detailed Description of the Methods of Application or Experimental Procedures

The study involved the development of HYP-loaded mixed micelles (HYP-M). The prepared HYP-M exhibited stable physical and chemical properties, smaller particle size (PS) (21.48±1.37 nm), good polydispersity index (PDI=0.178±0.013), negative Zeta potential (ZP) (-20.00±0.48 mV) and high entrapment rate (EE) (89.59±2.03%) .

Thorough Summary of the Results or Outcomes Obtained

In vitro release and in vivo pharmacokinetic results showed that HYP-M significantly increased the releasing rate of HYP, wherein its oral bioavailability was 4.15 times higher than that of free HYP. In addition, HYP-M was more effective in the treatment of UC than free HYP .

Safety And Hazards

The safety data sheet for Ethyl trans-4-hydroxy-L-prolinate hydrochloride recommends using personal protective equipment as required, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Orientations Futures

The production of Ethyl trans-4-hydroxy-L-prolinate hydrochloride via microbial cell factories, such as Escherichia coli, has been a focus of recent research . Future directions may include further optimization of the synthesis pathway, exploration of other microbial production systems, and investigation of new applications in medicine, food, and cosmetics .

Propriétés

IUPAC Name |

ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSZDXMSRXWJV-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187598 | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

CAS RN |

33996-30-4 | |

| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.